![molecular formula C18H17ClFN3O2 B4840379 N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4840379.png)
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFTR inhibitor, is a small molecule compound that has been used in scientific research for the treatment of cystic fibrosis. CFTR inhibitor works by blocking the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor works by binding to the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein and blocking its function. The N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein is a chloride channel that regulates the flow of salt and water in and out of cells. In cystic fibrosis, mutations in the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide gene result in a dysfunctional N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein that leads to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor blocks the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein, which reduces the production of mucus and improves salt and water transport.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been shown to reduce mucus production and improve salt and water transport in cell lines and animal models of cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has also been shown to reduce inflammation and improve lung function in clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in lab experiments is that it provides a tool to study the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor can be used to block the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cell lines and animal models, which allows researchers to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide dysfunction on salt and water transport, mucociliary clearance, and inflammation. One limitation of using N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in lab experiments is that it may have off-target effects on other proteins and pathways, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in scientific research. One direction is to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in combination with other drugs that target different aspects of cystic fibrosis, such as inflammation and infection. Another direction is to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in different animal models of cystic fibrosis, such as pigs and ferrets. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor as a potential treatment for cystic fibrosis.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been used in scientific research as a tool to study the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cystic fibrosis. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been used to block the function of the N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide protein in cell lines and animal models to study the effects of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide dysfunction on salt and water transport, mucociliary clearance, and inflammation. N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has also been used in clinical trials as a potential treatment for cystic fibrosis.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-5-6-16(21-11-13)22-17(24)12-7-9-23(10-8-12)18(25)14-3-1-2-4-15(14)20/h1-6,11-12H,7-10H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYOQCPIAXMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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